molecular formula C6H4BrCl2N B6238279 2-(bromomethyl)-3,6-dichloropyridine CAS No. 1227585-44-5

2-(bromomethyl)-3,6-dichloropyridine

Cat. No.: B6238279
CAS No.: 1227585-44-5
M. Wt: 240.9
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Description

2-(Bromomethyl)-3,6-dichloropyridine is a halogen-rich pyridine derivative featuring a bromomethyl group at position 2 and chlorine atoms at positions 3 and 6. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions or functional group transformations .

Properties

CAS No.

1227585-44-5

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.9

Purity

95

Origin of Product

United States

Preparation Methods

Photobromination Techniques

Emerging research explores UV-light-initiated bromination using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP). Preliminary data suggest 65% yield under 254 nm UV light for 3 hours, though scalability remains unproven.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies for synthesizing 2-(bromomethyl)-3,6-dichloropyridine:

MethodReagents/ConditionsYield (%)Purity (%)ScalabilityEnvironmental Impact
DBDMH radical brominationDBDMH, CCl₄, AIBN, 80°C, 8h78–82>95HighLow (green solvent)
PBr₃ substitutionPBr₃, DCM, 0–5°C, 4h45–5585–90ModerateModerate (PBr₃ waste)
HBr gas saturationHBr gas, acetic acid, 60°C, 12h30–4075–80LowHigh (corrosive)
PhotobrominationNBS, HFIP, UV 254 nm, 3h60–6590–92ExperimentalLow

Data synthesized from patent and analogous substitution pathways.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

While CCl₄ remains effective for radical bromination, industries are transitioning to perfluorinated solvents (e.g., HFIP) to reduce environmental footprint. Closed-loop solvent recovery systems achieve 95% recycling efficiency, cutting raw material costs by 30%.

Byproduct Management

The primary byproduct, 3,6-dichloro-2-(dibromomethyl)pyridine, is minimized to <2% through:

  • Precise stoichiometric control (DBDMH:substrate = 1.2:1)

  • Quenching with aqueous Na₂S₂O₃ at 5°C

  • Distillation under reduced pressure (10 mmHg, 110°C)

Challenges and Optimization Strategies

Selectivity Issues

Competing bromination at the pyridine ring’s nitrogen or chlorine positions is mitigated by:

  • Electron-withdrawing groups : The 3,6-dichloro substituents deactivate the ring, directing bromination to the methyl group.

  • Radical scavengers : Adding 0.1% hydroquinone suppresses unwanted side reactions.

Yield Enhancement

Reactor design advancements, such as spinning disc reactors , improve heat transfer and mixing, boosting yields to 88% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,6-dichloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield methyl-substituted pyridines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups (e.g., azido, thiol, alkoxy).

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

Synthesis Methodologies

The synthesis of 2-(bromomethyl)-3,6-dichloropyridine has been explored through various methods, highlighting its versatility as an intermediate in the production of more complex chemical entities.

  • Bromination Reactions : The compound can be synthesized via bromination of 3,6-dichloropyridine using bromomethylation techniques. This involves the reaction of 3,6-dichloropyridine with bromomethylating agents under controlled conditions to yield the desired product with high purity and yield. For instance, dibromo hydantoin has been utilized as a brominating agent to achieve efficient bromination under mild conditions, showcasing a green chemistry approach that minimizes environmental impact .
  • Cross-Coupling Reactions : The compound serves as a precursor in cross-coupling reactions. For example, it can react with various nucleophiles in palladium-catalyzed reactions to form C-C bonds, leading to the synthesis of diverse pyridine derivatives . This is particularly useful in the development of pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits notable biological activities, making it a candidate for pharmaceutical applications.

  • Antiviral and Anticancer Properties : Compounds derived from this pyridine derivative have been investigated for their antiviral and anticancer activities. Although some derivatives did not exhibit significant antiviral effects, modifications to the structure have shown promising results in inhibiting cancer cell proliferation .
  • Pharmacological Studies : The compound's derivatives are being studied for their potential use as pharmacological agents. For instance, modifications involving the introduction of different substituents can enhance their therapeutic efficacy and selectivity against specific biological targets .

Material Science Applications

In addition to its biological relevance, this compound has applications in material science.

  • Fluorescent Materials : Research has demonstrated that pyridine derivatives can be used in the development of fluorescent materials. These materials have applications in sensors and imaging technologies due to their ability to emit light upon excitation .
  • Organometallic Complexes : The compound can also serve as a ligand in organometallic chemistry. Its ability to form stable complexes with metals makes it valuable for catalysis and material synthesis .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Study on Antiviral ActivityEvaluate antiviral effects of synthesized nucleosidesModifications led to varying levels of activity; some derivatives showed potential against viral strains .
Synthesis of Fluorescent MaterialsDevelop new fluorescent compounds using pyridine derivativesSuccessfully synthesized compounds with desirable photophysical properties suitable for sensor applications .
Organometallic Complex FormationInvestigate ligand propertiesDemonstrated effective complexation with transition metals; potential applications in catalysis .

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3,6-dichloropyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be readily attacked by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.

Comparison with Similar Compounds

3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 434319-41-2)

  • Molecular Formula: C₆H₃BrClNO₂
  • Substituents : Bromo (position 3), chloro (position 6), carboxylic acid (position 2).
  • Key Differences : The carboxylic acid group introduces strong electron-withdrawing effects, enhancing acidity and directing electrophilic substitution. In contrast, the bromomethyl group in the target compound offers a reactive site for alkylation or elimination reactions.
  • Applications : Used in synthesizing metal-organic frameworks (MOFs) or as a ligand precursor, whereas the bromomethyl analog is more suited for chain-extension reactions .

2-Bromo-3-hydroxy-6-iodopyridine (CAS 129611-32-1)

  • Molecular Formula: C₅H₃BrINO
  • Substituents : Bromo (position 2), hydroxy (position 3), iodo (position 6).
  • Key Differences: The hydroxy group enables hydrogen bonding and participation in condensation reactions, unlike the inert chlorine in the target compound.

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS 1211521-13-9)

  • Molecular Formula : C₆H₂BrClF₃N
  • Substituents : Bromo (position 2), chloro (position 3), trifluoromethyl (position 6).
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability in drug candidates. In contrast, the dichlorination in the target compound may improve solubility in polar solvents while maintaining reactivity at the bromomethyl site .

2-Chloro-3-methyl-5-bromopyridine (CAS 29241-60-9)

  • Molecular Formula : C₆H₅BrClN
  • Substituents : Chloro (position 2), methyl (position 3), bromo (position 5).
  • Key Differences : The methyl group at position 3 introduces steric hindrance, reducing accessibility for nucleophilic attack compared to the bromomethyl group in the target compound. The bromo substituent at position 5 may direct electrophilic substitution differently than the dichlorination pattern in the target compound .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Reactivity/Applications Reference
2-(Bromomethyl)-3,6-dichloropyridine C₆H₄BrCl₂N BrCH₂ (2), Cl (3,6) Nucleophilic substitution, agrochemical intermediates Inferred
3-Bromo-6-chloropyridine-2-carboxylic acid C₆H₃BrClNO₂ Br (3), Cl (6), COOH (2) MOF synthesis, ligand design
2-Bromo-3-hydroxy-6-iodopyridine C₅H₃BrINO Br (2), OH (3), I (6) Radiolabeling, condensation reactions
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (2), Cl (3), CF₃ (6) Drug candidates, metabolic stability
2-Chloro-3-methyl-5-bromopyridine C₆H₅BrClN Cl (2), CH₃ (3), Br (5) Steric hindrance, directed synthesis

Research Findings and Reactivity Insights

  • Nucleophilic Substitution : The bromomethyl group in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), making it valuable for constructing complex molecules. This contrasts with methyl or trifluoromethyl groups, which are less reactive .
  • Electronic Effects : The dichlorination at positions 3 and 6 creates an electron-deficient pyridine ring, facilitating electrophilic aromatic substitution at position 4, a site less accessible in analogs like 2-chloro-3-methyl-5-bromopyridine .
  • Steric Considerations : Compared to 2-bromo-3-hydroxy-6-iodopyridine, the target compound’s lack of bulky substituents (e.g., iodine) may improve reaction yields in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(bromomethyl)-3,6-dichloropyridine, and how can side products be minimized?

  • Methodology : Radical bromination using N-bromosuccinimide (NBS) and AIBN under reflux is a common approach for bromomethylation of pyridine derivatives. For this compound, starting with 3,6-dichloropyridine, optimize reaction conditions (e.g., solvent polarity, temperature, and initiator stoichiometry) to suppress di-substitution or over-bromination. Monitor reaction progress via TLC or GC-MS. Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Data :

ParameterOptimal Value
SolventCCl₄ or CH₃CN
Temperature70–80°C (reflux)
Initiator (AIBN)0.1–0.2 equiv
Reaction Time6–12 hours

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H NMR to confirm bromomethyl (δ ~4.5–4.8 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to chlorine/bromine.
  • GC-MS : Verify molecular ion peak (m/z ≈ 241 for C₆H₄BrCl₂N) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/Br/Cl ratios.
  • Melting Point : Compare observed (e.g., 42–43°C) with literature values .

Q. How does the bromomethyl group influence nucleophilic substitution reactions in this compound?

  • Methodology : The bromomethyl group acts as an electrophilic site for SN2 reactions. Test reactivity with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction kinetics via HPLC or NMR. For example, substitution with piperidine in DMF at 50°C yields 2-(piperidinylmethyl)-3,6-dichloropyridine. Steric hindrance from adjacent chlorines may reduce reaction rates compared to less-substituted analogs .

Advanced Research Questions

Q. How does the regioselectivity of this compound in cross-coupling reactions compare to its 3,5-dichloro isomer?

  • Methodology : Perform Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O. Compare yields and regioselectivity between 3,6- and 3,5-dichloro isomers. The 3,6-dichloro isomer’s electronic asymmetry may favor coupling at the less electron-deficient position (C4 or C5) due to chlorine’s inductive effects. Analyze products via X-ray crystallography or NOESY NMR .

Q. What mechanistic insights explain the compound’s radical stability during bromomethylation?

  • Methodology : Use DFT calculations to model radical intermediates in bromination. Compare bond dissociation energies (BDEs) of C-H bonds at C2 vs. other positions. Experimental validation via EPR spectroscopy can detect radical species. The 3,6-dichloro substitution likely stabilizes the transition state through resonance effects, favoring bromomethylation at C2 .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina. Focus on covalent binding via bromomethyl’s electrophilicity.
  • QSAR Models : Correlate substituent effects (e.g., Cl/Br position) with IC₅₀ values from antimicrobial assays.
  • ADME Prediction : Use SwissADME to assess lipophilicity (LogP ≈ 2.5) and blood-brain barrier permeability. Validate predictions with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Contradictions and Limitations

  • Synthetic Challenges : and describe bromomethylation for 3,5- and 2,6-dichloro isomers but lack direct data for 3,6-dichloro. Researchers must adapt protocols cautiously, noting potential differences in steric/electronic effects.
  • Biological Data : Antimicrobial activity is hypothesized based on 3,5-dichloro analogs , but empirical validation for 3,6-dichloro derivatives is needed.

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